Cas no 959237-50-4 (2-1,2,4triazolo1,5-apyrimidin-6-ylethanol)

2-(1,2,4-Triazolo[1,5-a]pyrimidin-6-yl)ethanol is a heterocyclic compound featuring a fused triazolopyrimidine core with an ethanol functional group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The triazolopyrimidine moiety contributes to its potential bioactivity, making it valuable in the development of therapeutic agents, including kinase inhibitors and antimicrobial compounds. The ethanol side chain enhances solubility and facilitates further derivatization. Its stability under standard conditions and compatibility with common reaction conditions underscore its utility in organic synthesis. This compound is primarily used in research settings for exploratory studies in medicinal chemistry and material science.
2-1,2,4triazolo1,5-apyrimidin-6-ylethanol structure
959237-50-4 structure
商品名:2-1,2,4triazolo1,5-apyrimidin-6-ylethanol
CAS番号:959237-50-4
MF:C7H8N4O
メガワット:164.16462
MDL:MFCD09834256
CID:877096
PubChem ID:25248177

2-1,2,4triazolo1,5-apyrimidin-6-ylethanol 化学的及び物理的性質

名前と識別子

    • 2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol
    • 2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylethanol(SALTDATA: FREE)
    • 959237-50-4
    • AT12368
    • BS-36294
    • 2-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLETHANOL 95%
    • EN300-231831
    • 2-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLETHANOL
    • 2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol
    • DTXSID40649472
    • CS-0266555
    • 2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol, AldrichCPR
    • 2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
    • 2-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL-1-ETHANOL
    • AKOS005168576
    • MFCD09834256
    • 2-1,2,4triazolo1,5-apyrimidin-6-ylethanol
    • MDL: MFCD09834256
    • インチ: InChI=1S/C7H8N4O/c12-2-1-6-3-8-7-9-5-10-11(7)4-6/h3-5,12H,1-2H2
    • InChIKey: QQRXAPDUQYJTJO-UHFFFAOYSA-N
    • ほほえんだ: C(CO)C1=CN2C(=NC=N2)N=C1

計算された属性

  • せいみつぶんしりょう: 164.07000
  • どういたいしつりょう: 164.06981089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • PSA: 63.31000
  • LogP: -0.34090

2-1,2,4triazolo1,5-apyrimidin-6-ylethanol セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

2-1,2,4triazolo1,5-apyrimidin-6-ylethanol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-1,2,4triazolo1,5-apyrimidin-6-ylethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM281437-1g
2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol
959237-50-4 95%
1g
$237 2024-07-18
Enamine
EN300-231831-10.0g
2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
959237-50-4 95%
10.0g
$1233.0 2024-06-20
Enamine
EN300-231831-1.0g
2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
959237-50-4 95%
1.0g
$316.0 2024-06-20
Enamine
EN300-231831-0.1g
2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
959237-50-4 95%
0.1g
$109.0 2024-06-20
TRC
T796603-1g
2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylethanol
959237-50-4
1g
$ 340.00 2022-06-02
eNovation Chemicals LLC
Y1244898-1g
2-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLETHANOL
959237-50-4 95%
1g
$165 2024-06-07
Enamine
EN300-231831-5.0g
2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
959237-50-4 95%
5.0g
$786.0 2024-06-20
Matrix Scientific
201103-1g
2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol, 95%
959237-50-4 95%
1g
$420.00 2023-09-06
Enamine
EN300-231831-5g
2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
959237-50-4 95%
5g
$786.0 2023-09-15
Ambeed
A579966-10g
2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol
959237-50-4 95+%
10g
$1331.0 2024-04-16

2-1,2,4triazolo1,5-apyrimidin-6-ylethanol 関連文献

2-1,2,4triazolo1,5-apyrimidin-6-ylethanolに関する追加情報

Introduction to Compound with CAS No. 959237-50-4 and Product Name: 2-1,2,4-triazolo[1,5-a]pyrimidin-6-ylethanol

The compound with the CAS number 959237-50-4 and the product name 2-1,2,4-triazolo[1,5-a]pyrimidin-6-ylethanol represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets, making it a valuable building block for drug discovery.

Recent research has highlighted the importance of 2-1,2,4-triazolo[1,5-a]pyrimidin-6-ylethanol in the development of novel therapeutic agents. The structural features of this compound contribute to its unique pharmacological profile, which includes interactions with enzymes and receptors involved in critical biological pathways. Specifically, studies have demonstrated its potential in modulating pathways associated with inflammation and immune response, areas where targeted intervention is highly sought after.

The synthesis of 2-1,2,4-triazolo[1,5-a]pyrimidin-6-ylethanol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the ethanol moiety at the 6-position of the triazolo[1,5-a]pyrimidine ring enhances the compound's solubility and bioavailability, which are crucial factors in drug formulation. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the synthetic route and improve overall efficiency.

In terms of biological activity, preliminary studies on 2-1,2,4-triazolo[1,5-a]pyrimidin-6-ylethanol have shown promising results in vitro. The compound exhibits inhibitory effects on certain kinases and other enzymes implicated in diseases such as cancer and autoimmune disorders. The triazolo[1,5-a]pyrimidine core is particularly noteworthy for its ability to bind to ATP-binding sites of kinases, thereby disrupting signaling cascades that drive pathological processes. This mechanism of action makes it a promising candidate for further investigation in preclinical models.

One of the most exciting aspects of 2-1,2,4-triazolo[1,5-a]pyrimidin-6-ylethanol is its versatility as a lead compound for drug development. By modifying various substituents on the triazolo[1,5-a]pyrimidine ring or the ethanol side chain, chemists can fine-tune its pharmacological properties to target specific diseases or enhance pharmacokinetic profiles. This flexibility underscores the importance of this scaffold in medicinal chemistry and its potential to yield next-generation therapeutics.

The role of computational chemistry in optimizing 2-1,2,4-triazolo[1,5-a]pyrimidin-6-ylethanol cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and understanding how structural modifications influence biological activity. These insights guide experimental efforts and accelerate the discovery process. By integrating experimental data with computational predictions, researchers can rapidly identify promising derivatives for further testing.

Future directions for research on 2-1,2,4-triazolo[1,5-a]pyrimidin-6-ylethanol include exploring its efficacy in animal models and evaluating its safety profile. Preclinical studies will provide critical insights into its therapeutic potential and help determine optimal dosing regimens. Additionally, investigating its interactions with other biological targets may uncover new applications beyond its initial scope.

The development of 2-1,2,4-triazolo[1,5-a]pyrimidin-6-ylethanol exemplifies the collaborative efforts between synthetic chemists and biologists in pushing the boundaries of drug discovery. This compound not only highlights the structural diversity achievable through heterocyclic chemistry but also underscores the importance of interdisciplinary approaches in translating laboratory findings into viable therapeutic solutions.

In conclusion,959237-50-4 represents a significant contribution to pharmaceutical chemistry with its unique structure and promising biological activity. The ongoing research into this compound and its derivatives holds great promise for addressing unmet medical needs and improving patient outcomes. As our understanding of molecular interactions continues to evolve,959237-50-4 will undoubtedly play a pivotal role in shaping the future of drug development.

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(CAS:959237-50-4)2-1,2,4triazolo1,5-apyrimidin-6-ylethanol
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清らかである:99%
はかる:10g
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